N-(3-(4-Morpholinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)acetamide hydrochloride

Description

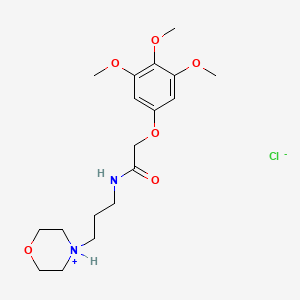

N-(3-(4-Morpholinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)acetamide hydrochloride is a synthetic acetamide derivative featuring a morpholine ring linked via a propyl chain to an acetamide backbone, which is further substituted with a 3,4,5-trimethoxyphenoxy group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The trimethoxyphenyl moiety is a common pharmacophore in anticancer agents, often associated with tubulin inhibition or kinase modulation .

Properties

CAS No. |

65876-19-9 |

|---|---|

Molecular Formula |

C18H29ClN2O6 |

Molecular Weight |

404.9 g/mol |

IUPAC Name |

N-(3-morpholin-4-ium-4-ylpropyl)-2-(3,4,5-trimethoxyphenoxy)acetamide;chloride |

InChI |

InChI=1S/C18H28N2O6.ClH/c1-22-15-11-14(12-16(23-2)18(15)24-3)26-13-17(21)19-5-4-6-20-7-9-25-10-8-20;/h11-12H,4-10,13H2,1-3H3,(H,19,21);1H |

InChI Key |

VRBQSWRJKWKSNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC[NH+]2CCOCC2.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine vs. Piperazine Derivatives

A key structural analog is N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(3,4,5-trimethoxyphenoxy)acetamide (). This compound replaces the morpholine ring with a phenylpiperazine group. Morpholine’s oxygen atom may improve solubility, whereas piperazine’s nitrogen-rich structure could enhance binding to cationic targets like serotonin or dopamine receptors .

Table 1: Morpholine vs. Piperazine Analogs

| Compound | Core Substituent | Key Features |

|---|---|---|

| Target compound | 4-Morpholinylpropyl | Hydrochloride salt, trimethoxyphenoxy |

| N-[3-(4-phenylpiperazin-1-yl)propyl]-... | 4-Phenylpiperazinyl | Enhanced aromaticity, basic nitrogen |

Alkyl Chain Length Variations

The ethylmorpholine analog N-(2-(4-morpholinyl)ethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide hydrochloride () shortens the propyl chain to ethyl. Reduced chain length may decrease lipophilicity, impacting membrane permeability and bioavailability. Propyl chains typically balance lipophilicity and flexibility, optimizing interactions with hydrophobic binding pockets .

Polyamine-Linked Derivatives (e.g., F14512)

F14512 () incorporates a spermine-based polyamine chain instead of morpholine. Polyamines facilitate DNA interaction, suggesting a mechanism distinct from the target compound.

Aromatic Substitution Patterns

Compounds like (S)-N-benzyl-p-chloro-α-[N-methyl-2-(3,4,5-trimethoxyphenyl)glyoxylamido]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]hydrocinnamamide () retain the trimethoxyphenyl group but add pyridyl and benzyl substituents.

Chloroacetamide Derivatives

Derivatives such as 2-chloro-N-[2-hydroxy-3-(4-methoxyphenoxy)-3-phenylpropyl]acetamide () replace trimethoxyphenoxy with chloro and methoxyphenoxy groups. Chlorine atoms increase electrophilicity, possibly enhancing covalent binding to targets like cysteine proteases, but may also raise toxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.